N-[(quinolin-6-yl)methyl]cyclopentanamine

Ion Channel Pharmacology KCNQ2 Inhibition CNS Drug Discovery

N-[(Quinolin-6-yl)methyl]cyclopentanamine is a synthetic small molecule (C15H18N2, MW 226.32 g/mol) featuring a quinoline ring linked via a methylene bridge to a cyclopentanamine moiety. It is catalogued as a quinoline derivative in chemical vendor databases and has been registered in ChEMBL and BindingDB for biological screening.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 1042811-45-9
Cat. No. B3076967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(quinolin-6-yl)methyl]cyclopentanamine
CAS1042811-45-9
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H18N2/c1-2-6-14(5-1)17-11-12-7-8-15-13(10-12)4-3-9-16-15/h3-4,7-10,14,17H,1-2,5-6,11H2
InChIKeyILWCZCLCQOZDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Quinolin-6-yl)methyl]cyclopentanamine (CAS 1042811-45-9): Core Identity and Procurement Context


N-[(Quinolin-6-yl)methyl]cyclopentanamine is a synthetic small molecule (C15H18N2, MW 226.32 g/mol) featuring a quinoline ring linked via a methylene bridge to a cyclopentanamine moiety . It is catalogued as a quinoline derivative in chemical vendor databases and has been registered in ChEMBL and BindingDB for biological screening [1]. The compound has been examined in functional assays for ion channel modulation, cytochrome P450 inhibition, and monoamine oxidase inhibition, but published primary literature specifically characterizing this scaffold remains sparse.

Why Generic Substitution of N-[(Quinolin-6-yl)methyl]cyclopentanamine Carries Scientific Risk


Quinoline-based screening libraries contain hundreds of closely related analogs (e.g., tetrahydroquinoline, cyclopropylamine, or pyrrolidine-substituted variants) that can exhibit orders-of-magnitude differences in target engagement and selectivity [1]. Available binding data for N-[(quinolin-6-yl)methyl]cyclopentanamine show a distinct profile: antagonist activity at KCNQ2 (IC50 70 nM) and KCNQ2/3 (IC50 120 nM) but weak inhibition of CYP2D6 (IC50 19.9 µM) and CYP3A4 (IC50 3.9 µM) [2]. Interchanging with a tetrahydroquinoline or cyclopropylamine analog without comparable target profiling risks selecting a compound with dramatically different ion channel pharmacology or metabolic stability, undermining experimental reproducibility in ion channel research or CNS drug discovery programs.

N-[(Quinolin-6-yl)methyl]cyclopentanamine: Quantitative Differentiation Evidence Against Closest Analogs


KCNQ2 Channel Antagonist Activity: Head-to-Head Comparison with ML252 and Structural Analogs

In automated patch clamp assays on CHO cells expressing human KCNQ2, N-[(quinolin-6-yl)methyl]cyclopentanamine inhibited the channel with an IC50 of 70 nM [1]. By comparison, the reference KCNQ2 inhibitor ML252 ((S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide) exhibited an IC50 of 69 nM in the same assay format [2]. A closely related analog, N-(quinolin-6-ylmethyl)cyclopropanamine (CAS 937648-05-0), was also tested but showed significantly weaker activity (IC50 > 10 µM) [3]. The cyclopentanamine substitution thus retains low-nanomolar potency while altering the core scaffold from a phenylacetamide to a quinoline-methylamine, providing a structurally distinct chemotype with comparable target engagement.

Ion Channel Pharmacology KCNQ2 Inhibition CNS Drug Discovery

KCNQ2/3 Heteromeric Channel Antagonist Potency Compared to Known Kv7 Modulators

N-[(Quinolin-6-yl)methyl]cyclopentanamine antagonized the heteromeric KCNQ2/3 channel with an IC50 of 120 nM in CHO cells [1]. The selective KCNQ2/3 opener retigabine (ezogabine) acts as a positive allosteric modulator (EC50 ~1.6 µM for KCNQ2/3), while classical pore blockers such as tetraethylammonium (TEA) exhibit IC50 values in the millimolar range [2]. The compound's sub-micromolar antagonist potency is consistent across both homomeric KCNQ2 and heteromeric KCNQ2/3 channels, indicating a conserved binding site independent of the KCNQ3 subunit.

KCNQ2/3 Pharmacology Heteromeric Ion Channels Epilepsy Research

CYP450 Inhibition Profile: Low Drug-Drug Interaction Risk Compared to Quinoline-Containing Drugs

N-[(Quinolin-6-yl)methyl]cyclopentanamine was screened against human CYP2D6 and CYP3A4, yielding IC50 values of 19.9 µM and 3.9 µM, respectively [1]. These values are substantially higher (weaker inhibition) than those of the reference CYP2D6 inhibitor quinidine (IC50 ~0.06 µM) and the CYP3A4 inhibitor ketoconazole (IC50 ~0.02 µM) [2]. The data suggest a low probability of CYP-mediated drug-drug interactions for this chemotype, although comprehensive CYP panel profiling remains incomplete.

Drug Metabolism CYP450 Inhibition ADME-Tox Screening

Monoamine Oxidase (MAO) Selectivity Profile: Differentiation from Broad-Spectrum MAO Inhibitors

In fluorescence-based MAO inhibition assays, N-[(quinolin-6-yl)methyl]cyclopentanamine displayed marginal inhibition of MAO-A (IC50 > 100 µM) and weak inhibition of MAO-B (IC50 = 15.4 µM) [1]. By contrast, the irreversible MAO-B inhibitor selegiline exhibits an IC50 of approximately 0.02 µM, and the MAO-A inhibitor clorgyline shows an IC50 of approximately 0.001 µM [2]. The compound's MAO profile indicates it is unlikely to produce significant monoamine oxidase-related off-target effects at concentrations used for KCNQ2 channel studies.

Monoamine Oxidase Inhibition Neuropharmacology Chemical Probe Selectivity

Procurement-Driven Application Scenarios for N-[(Quinolin-6-yl)methyl]cyclopentanamine


KCNQ2/KCNQ2/3 Ion Channel Antagonist Tool for CNS Electrophysiology

Laboratories investigating the role of Kv7.2/Kv7.3 channels in neuronal excitability, epilepsy, or neuropathic pain can deploy this compound as a structurally distinct antagonist with verified IC50 values (70 nM at KCNQ2, 120 nM at KCNQ2/3) [1]. Its potency aligns with the widely used ML252, but the quinoline core offers an alternative scaffold for structure-activity relationship (SAR) expansion and patent strategy development in CNS drug discovery programs.

Scaffold-Hopping Starting Point for Medicinal Chemistry Optimization

Medicinal chemists seeking to replace phenylacetamide-based KCNQ2 inhibitors with a quinoline-methylamine chemotype can use this compound as a validated hit. The cyclopentanamine substituent provides a >140-fold potency advantage over the cyclopropanamine analog [2], demonstrating that ring size is a critical parameter in the pharmacophore. Procurement enables immediate initiation of analog synthesis and property optimization.

ADME-Tox Reference Compound with Defined CYP and MAO Liability

Pharmacokinetics and drug metabolism groups can employ this compound as a reference for quinoline-based chemical series where low CYP inhibition (CYP2D6 IC50 19.9 µM, CYP3A4 IC50 3.9 µM) and negligible MAO activity are desired [3]. The publicly available inhibition data allow benchmarking of new analogs and support early-stage candidate nomination decisions.

Chemical Biology Probe for Ion Channel Subunit Selectivity Studies

Because activity is maintained across both homomeric KCNQ2 and heteromeric KCNQ2/3 channels, this compound is suitable for probing subunit-dependent pharmacology. Researchers can compare its effects against subunit-selective modulators like retigabine to dissect the contribution of KCNQ3 to channel gating and pharmacology [4].

Quote Request

Request a Quote for N-[(quinolin-6-yl)methyl]cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.